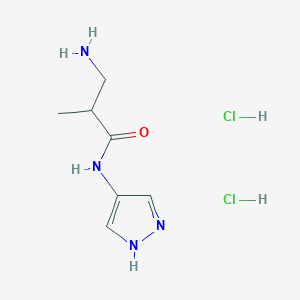
3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride
Descripción general
Descripción
3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4O and its molecular weight is 241.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with a pyrazole nucleus have been found to exhibit promising biological activities . Pyrazole derivatives have been reported to interact with various targets, including receptors or enzymes such as p38MAPK, different kinases, COX, and others .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Pyrazole derivatives are known to have a broad spectrum of biological activities .
Actividad Biológica
3-Amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H14Cl2N4O
- Molecular Weight : 241.12 g/mol
- CAS Number : 1311316-41-2
The compound is characterized by a pyrazole nucleus, which is known for its diverse biological activities. Pyrazole derivatives typically interact with various biological targets, influencing cellular processes through multiple biochemical pathways. Notably, these interactions can lead to:
- Inhibition of cell proliferation in cancer cell lines.
- Antimicrobial effects against bacteria and fungi.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can induce morphological changes in various cancer cell lines, including:
- HCT-116 (colorectal cancer)
- MCF-7 (breast cancer)
The compound has demonstrated significant cytotoxicity with varying IC50 values across different studies:
These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown notable antibacterial and antifungal activities. Compounds with similar structures have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study evaluated the effects of the compound on MCF7 and HCT116 cell lines, revealing significant morphological changes indicative of apoptosis.
- The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
-
Antimicrobial Evaluation :
- Another investigation assessed the antimicrobial properties against a panel of bacterial strains, demonstrating effective inhibition comparable to established antibiotics.
- The compound's structure allows for interaction with bacterial cell membranes, disrupting their integrity.
Comparative Analysis with Similar Compounds
To understand the unique biological activities of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 3-Amino-5-methylpyrazole | Neuroprotective effects | Anticancer |
| 4-Aminoantipyrine | Analgesic properties | Anticancer |
| 1H-Pyrazole-3-carboxylic acid | Agrochemical applications | Limited anticancer activity |
The distinct combination of functional groups in this compound likely contributes to its unique biological profile, setting it apart from other pyrazole derivatives.
Propiedades
IUPAC Name |
3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(2-8)7(12)11-6-3-9-10-4-6;;/h3-5H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNRAYWJMSQIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)NC1=CNN=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















